Lactodifucotetraose linked to BSA

Lewis Y antigen blood group glycobiology neoglycoprotein epitope mapping

Lactodifucotetraose linked to BSA (synonyms: Difucosyllactose-BSA, DF-L-BSA, LDFT-BSA; product code GLY066-BSA) is a neoglycoprotein comprising the human milk tetrasaccharide lactodifucotetraose (Fucα1-2Galβ1-4(Fucα1-3)Glc) covalently conjugated to bovine serum albumin via reductive amination to lysine residues. Lactodifucotetraose (CAS 20768-11-0) was first isolated from human milk by Kuhn and Gauhe and identified as a structural contributor to the Lewis b (Leᵇ) blood group substance; it is a difucosylated oligosaccharide containing D-glucose, D-galactose, and two L-fucose residues (molecular formula C₂₄H₄₂O₁₉, MW 634.58).

Molecular Formula C23H38NO19Na
Molecular Weight
Cat. No. B1165424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactodifucotetraose linked to BSA
SynonymsFucα1-2Galβ1-4(Fucα1-3)Glc
Molecular FormulaC23H38NO19Na
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactodifucotetraose-BSA Conjugate: Structural Identity, Blood Group Antigen Specificity, and Procurement Rationale for Neoglycoprotein-Based Research


Lactodifucotetraose linked to BSA (synonyms: Difucosyllactose-BSA, DF-L-BSA, LDFT-BSA; product code GLY066-BSA) is a neoglycoprotein comprising the human milk tetrasaccharide lactodifucotetraose (Fucα1-2Galβ1-4(Fucα1-3)Glc) covalently conjugated to bovine serum albumin via reductive amination to lysine residues [1]. Lactodifucotetraose (CAS 20768-11-0) was first isolated from human milk by Kuhn and Gauhe (1958) and identified as a structural contributor to the Lewis b (Leᵇ) blood group substance; it is a difucosylated oligosaccharide containing D-glucose, D-galactose, and two L-fucose residues (molecular formula C₂₄H₄₂O₁₉, MW 634.58) [2]. The BSA conjugate serves as a carbohydrate–protein interaction amplifier, enabling multivalent presentation of the Leʸ/Leᵇ epitope for antibody generation, ELISA coating, histochemistry, blotting, and affinity chromatography applications [3]. The conjugate is supplied as a white powder soluble at 10 g/L in water, PBS, or HEPES, with identity confirmed by ¹H NMR and purity assessed by TLC [3].

Why Monofucosylated or Non-Fucosylated BSA Conjugates Cannot Substitute for Lactodifucotetraose-BSA in Lewis Y/Lewis b Epitope-Dependent Assays


The difucosylation pattern of LDFT-BSA—bearing both α1-2-linked and α1-3-linked fucose on the terminal galactose and subterminal glucose, respectively—generates the Lewis Y (Leʸ) and cross-reactive Lewis b (Leᵇ) blood group epitope [1]. This dual-fucose architecture is structurally and immunologically distinct from the single fucose substitutions present in 2'-fucosyllactose-BSA (α1-2 only) and 3-fucosyllactose-BSA (α1-3 only), as well as from non-fucosylated BSA conjugates such as lacto-N-neotetraose-BSA [2]. Monoclonal antibodies such as mAb B3 specifically recognize the Leʸ carbohydrate; LDFT, but not monofucosylated congeners, competes for this binding [3]. Similarly, the fucose-specific lectin UEA-I discriminates α1-2-fucosylated LDFT-derived neoglycolipids from other fucosylated type 1 chain antigens [4]. Substituting LDFT-BSA with a monofucosylated or non-fucosylated BSA conjugate in any assay requiring Leʸ/Leᵇ epitope recognition will therefore produce false-negative or confounding results. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence: Lactodifucotetraose-BSA vs. Closest Fucosylated and Non-Fucosylated BSA Conjugate Analogs


Glycan Epitope Structure: Dual α1-2/α1-3 Fucosylation vs. Mono-Fucosylated and Non-Fucosylated BSA Conjugates

LDFT-BSA displays the tetrasaccharide Fucα1-2Galβ1-4(Fucα1-3)Glc, a difucosylated structure corresponding to the Lewis Y (Leʸ) and Lewis b (Leᵇ) blood group epitope [1]. In contrast, the closest commercial BSA conjugates—2'-fucosyllactose-BSA (Fucα1-2Galβ1-4Glc) and 3-fucosyllactose-BSA (Galβ1-4(Fucα1-3)Glc)—each carry only a single fucose residue, and lacto-N-neotetraose-BSA (Galβ1-4GlcNAcβ1-3Galβ1-4Glc) carries none [2]. LDFT is consequently a structural determinant of the Lewis blood group system: its concentration in human milk is 0.70 ± 0.72 mmol/L (mean ± SD, n = 93 donors), representing approximately 5.1% of total milk oligosaccharides and classifying it as a Lewis-positive secretor biomarker alongside 2'-FL, LNFP II, and LNnT [3].

Lewis Y antigen blood group glycobiology neoglycoprotein epitope mapping

Differential Lectin Binding Specificity: UEA-I Binds α1-2-Fucosylated LDFT Neoglycolipid While AAA Cross-Reacts Broadly

In solid-phase enzyme-linked immunoassays comparing the fucose-specific lectins AAA (Anguilla anguilla agglutinin) and UEA-I (Ulex europaeus agglutinin I), both lectins recognized Fucα1-2Galβ-HSA. However, AAA additionally cross-reacted with neoglycolipids bearing lacto-N-fucopentaose I (H type 1), lacto-N-fucopentaose II (Leᵃ), and lactodifucotetraose (LDFT). UEA-I, by contrast, bound to the LDFT-derived neoglycolipid but not to LNFP I or LNFP II neoglycolipids tested [1]. This demonstrates that UEA-I exhibits narrow specificity for the α1-2-fucosylated LDFT structure, whereas AAA recognizes multiple fucosylated type 1 chain antigens. Competitive neutralization experiments confirmed that UEA-I binding was reduced by co-incubation with H type 2- and Leʸ-specific monoclonal antibodies, further supporting the LDFT epitope specificity of UEA-I [1].

lectin histochemistry fucose-specific lectins neoglycolipid binding assay

Lewis Y Antigen-Specific Antibody Competition: LDFT Competes with Phage-Displayed Peptide for mAb B3 Binding

The monoclonal antibody B3 recognizes a Lewis Y (Leʸ)-related carbohydrate antigen expressed on the surface of many adenocarcinoma cells [1]. Epitope mapping using neoglycoproteins with defined carbohydrate moieties established that mAb B3 reacts specifically with the Leʸ antigen [1]. In phage display competition experiments, the free Leʸ carbohydrate lactodifucotetraose competed with phage displaying the peptide PWLY for binding to mAb B3, confirming that LDFT structurally mimics the native Leʸ epitope recognized by this tumor-targeting antibody [2]. Alanine-scanning mutagenesis of the peptide identified four residues (PWLY) critical for mAb B3 binding, and LDFT competition validated the carbohydrate nature of the epitope [2].

tumor-associated carbohydrate antigen monoclonal antibody B3 Lewis Y immunotherapy

Unique Platelet-Inhibitory Activity Among Purified Human Milk Oligosaccharides: Only LDFT Attenuates Thrombin-Induced RANTES and sCD40L Release

In a comparative study of purified human milk oligosaccharides tested for modulation of platelet responses, only lactodifucotetraose (LDFT)—among the panel of purified HMOs evaluated—significantly inhibited thrombin-induced release of the pro-inflammatory proteins RANTES (CCL5) and soluble CD40 ligand (sCD40L) from human platelets [1]. LDFT also inhibited platelet adhesion to collagen-coated surfaces and platelet aggregation induced by ADP or collagen [1]. This activity was not observed with other purified HMOs tested, establishing LDFT as the sole HMO in the panel with platelet-modulatory function. The study further noted that breastfed infants absorb oligosaccharides intact from the gut into the circulation, providing a physiological basis for LDFT's systemic activity [1].

platelet function inflammatory cytokine neonatal hemostasis

TNF-α Induced IL-8 Attenuation in Fetal Intestinal Epithelial Cells: LDFT Is Active Alongside 3-FL and LNnT, While Other HMOs Are Inactive

Cheng et al. (2021) systematically evaluated seven human milk oligosaccharides—2'-fucosyllactose, 3-fucosyllactose (3-FL), 6'-sialyllactose, lacto-N-tetraose, lacto-N-neotetraose (LNnT), lactodifucotetraose (LDFT), and lacto-N-triaose (LNT2)—for their ability to modulate TNF-α-induced IL-8 secretion in fetal (FHs 74 Int) and adult (T84) intestinal epithelial cells [1]. 3-FL, LNnT, and LDFT significantly attenuated TNF-α-induced inflammation in FHs 74 Int cells, whereas LNT2 paradoxically induced IL-8 secretion in T84 cells. The remaining HMOs (2'-FL, 6'-sialyllactose, lacto-N-tetraose) showed no significant attenuation [1]. Mechanistically, 3-FL, LNnT, and LDFT all induced TNFR1 ectodomain shedding; LNnT additionally demonstrated direct binding affinity to TNFR1 with a Kd of 900 ± 660 nM as measured by microscale thermophoresis [1]. This structure-dependent differential activity profile is critical for selecting the correct HMO-BSA conjugate for assay development targeting specific inflammatory pathways.

intestinal inflammation TNFR1 ectodomain shedding fetal gut epithelial cells

Conjugation Chemistry and Multivalent Presentation: Reductive Amination Grafting to BSA Lysine Residues with Defined Minimal Grafting Ratio

LDFT-BSA (GLY066-BSA-B) is manufactured by Elicityl OligoTech via direct grafting of the reducing-end oligosaccharide onto lysine ε-amino groups of BSA through reductive amination, with a minimal grafting ratio of 2 oligosaccharides per BSA molecule [1]. This is chemically distinct from conjugates prepared via squarate linker systems (e.g., Lewis X-BSA with 35 haptens per BSA reported by Wang and Auzanneau, 2007) or those using phenylisothiocyanate chemistry [2]. The reductive amination method preserves the intact cyclic hemiacetal form of the reducing-end glucose, maintaining the native LDFT epitope conformation. The BSA carrier (MW ~66 kDa) provides approximately 30-35 accessible lysine residues; the controlled low grafting density ensures steric accessibility of each LDFT epitope for antibody or lectin binding while providing sufficient multivalency for avidity effects in solid-phase assays [3].

neoglycoprotein synthesis reductive amination carbohydrate-protein conjugate

High-Impact Application Scenarios for Lactodifucotetraose-BSA Based on Verified Differentiation Evidence


Generation of Lewis Y (Leʸ)-Specific Monoclonal Antibodies for Tumor Antigen Research

LDFT-BSA can be used as an immunogen to raise IgG mAbs against the Leʸ carbohydrate epitope, which is overexpressed on adenocarcinomas of the colon, stomach, ovary, and pancreas [1]. The difucosylated Leʸ structure presented by LDFT-BSA matches the epitope recognized by the well-characterized tumor-targeting mAb B3, making LDFT-BSA the appropriate antigen for antibody screening by ELISA and hybridoma selection [2]. Monofucosylated BSA conjugates (2'-FL-BSA, 3-FL-BSA, Lewis X-BSA) will not capture Leʸ-specific antibodies and must be avoided for this application.

Quantitative ELISA for LDFT-Specific Antibody Titer Determination in Human Milk or Plasma Studies

LDFT-BSA serves as a highly specific coating antigen in indirect ELISA for quantifying anti-LDFT antibodies generated following HMO supplementation or natural breastfeeding [1]. The unique platelet-inhibitory activity of LDFT—not shared by 2'-FL, 3-FL, or other HMOs—justifies the need for LDFT-specific antibody detection rather than cross-reactive HMO antibody assays [2]. The defined grafting ratio ensures reproducible coating density and assay linearity.

Lectin-Histochemistry Probe Validation Using UEA-I with LDFT-BSA as Positive Control

UEA-I lectin exhibits narrow specificity for α1-2-fucosylated LDFT-derived neoglycolipids, while the related lectin AAA cross-reacts with multiple fucosylated type 1 chain structures [1]. LDFT-BSA can be immobilized as a defined positive control substrate for UEA-I lectin histochemistry and blotting applications, enabling unambiguous discrimination of α1-2-fucosylated Leʸ/Leᵇ structures from other fucosylated glycans in tissue sections [1].

TNFR1 Shedding Pathway Assay Development for Neonatal Intestinal Inflammation Research

LDFT, together with 3-FL and LNnT, induces TNFR1 ectodomain shedding in fetal intestinal epithelial cells as a mechanism of TNF-α attenuation [1]. LDFT-BSA can be used to generate anti-LDFT polyclonal or monoclonal antibodies for developing LDFT-specific sandwich ELISA or competitive ELISA formats to quantify free LDFT in intestinal cell culture supernatants, infant fecal samples, or plasma, supporting mechanistic studies of HMO-mediated inflammation resolution [1].

Quote Request

Request a Quote for Lactodifucotetraose linked to BSA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.